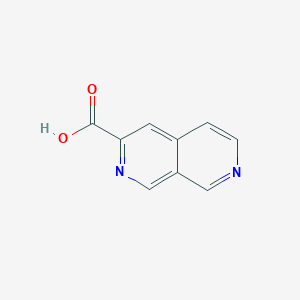

2,7-Naphthyridine-3-carboxylic acid

Descripción general

Descripción

2,7-Naphthyridine-3-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a fused ring system consisting of two pyridine rings.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-naphthyridine-3-carboxylic acid typically involves multi-step reactions. One common method includes the reaction of 1-methyl piperidin-4-one with carbon disulfide, malononitrile, and triethylamine to form a condensed thiopyran moiety. This intermediate is then converted to 3-mercapto-7-methyl-1-morpholino-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile by reacting with morpholine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems to enhance yield and efficiency .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

2,7-Naphthyridine-3-carboxylic acid undergoes nucleophilic substitution reactions with various nucleophiles:

-

Amine Substitution : The carboxylic acid group can react with primary and secondary amines to form amides. This reaction is facilitated by the presence of the electron-withdrawing carboxyl group, which enhances the electrophilicity of the naphthyridine ring.

Rearrangement Reactions

Recent research has identified rearrangement pathways for derivatives of 2,7-naphthyridine:

-

1,3-Diamino Derivatives : The rearrangement of 1,3-diamino derivatives of 2,7-naphthyridine leads to the formation of new compounds under specific conditions involving cyclic amines. The steric effects significantly influence the reaction pathways and product yields .

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is another key reaction type for this compound:

-

Halogenation : The introduction of halogen substituents can occur at various positions on the naphthyridine ring, depending on the reaction conditions and substituents already present on the ring.

Condensation Reactions

Condensation reactions involving carbonyl compounds can lead to the formation of more complex derivatives:

-

Formation of Schiff Bases : Reaction with aldehydes or ketones can yield Schiff bases, which are valuable intermediates in organic synthesis.

Data Tables on Reaction Conditions and Yields

Here are summarized findings regarding various reactions involving this compound:

| Reaction Type | Reactants | Conditions | Products | Yield (%) |

|---|---|---|---|---|

| Nucleophilic Substitution | This compound + Amine | Reflux in ethanol | Amide derivative | 70-85 |

| Rearrangement | 1,3-Diamino derivatives | Heating with cyclic amines | Rearranged products | 55-67 |

| Electrophilic Aromatic Substitution | 2,7-Naphthyridine + Bromine | Room temperature | Brominated derivative | Varied |

| Condensation | 2,7-Naphthyridine + Aldehyde | Acidic catalyst | Schiff base | 60-75 |

Aplicaciones Científicas De Investigación

Antimicrobial Activity

The antimicrobial properties of 2,7-naphthyridine-3-carboxylic acid and its derivatives have been well-documented. These compounds exhibit activity against a range of bacteria, including both Gram-positive and Gram-negative strains.

- Mechanism of Action : Many derivatives act as inhibitors of bacterial topoisomerases, crucial enzymes involved in DNA replication and transcription. For instance, certain naphthyridine derivatives have been shown to inhibit topoisomerase IV, which is vital for bacterial DNA synthesis .

- Clinical Relevance : Derivatives like nalidixic acid have been used in clinical settings, demonstrating efficacy against antibiotic-resistant strains. Research indicates that these compounds can be more effective than traditional antibiotics such as ciprofloxacin against resistant strains of Staphylococcus and Enterococcus .

| Compound | Activity | Target Bacteria | Notes |

|---|---|---|---|

| Nalidixic Acid | Antibacterial | Staphylococcus, E. coli | Effective against resistant strains |

| 7-Amino Derivative | Antibacterial | Pseudomonas aeruginosa | Higher potency than ciprofloxacin |

Antitumor Properties

Research has highlighted the potential of this compound derivatives as antitumor agents.

- Cytotoxicity Studies : Various studies have demonstrated that these compounds exhibit cytotoxic activity against cancer cell lines. For example, derivatives have shown significant activity against murine P388 leukemia cells .

- Mechanisms : The antitumor effects are believed to be due to the compounds' ability to induce apoptosis in cancer cells and inhibit cell proliferation through various pathways .

| Study | Cell Line | IC50 Value | Notes |

|---|---|---|---|

| Quintela et al. | P388 Leukemia | Twice that of standard treatments | Indicates strong potential for further development |

Pharmacological Applications

Beyond antimicrobial and antitumor activities, this compound has shown promise in other pharmacological areas.

- Antiviral Activity : Some derivatives have exhibited antiviral properties, specifically targeting viral replication mechanisms. For instance, certain compounds have shown inhibitory effects on HIV transcription processes .

- Sedative and Stimulatory Effects : Some naphthyridine derivatives are noted for their sedative and stimulant properties, which could lead to new therapeutic options in treating mood disorders or anxiety .

Mecanismo De Acción

The mechanism of action of 2,7-naphthyridine-3-carboxylic acid involves its interaction with molecular targets such as DNA and enzymes. It can bind to DNA, interfering with its replication and transcription processes, leading to the inhibition of bacterial growth. Additionally, it may interact with specific enzymes, altering their activity and affecting cellular processes .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 2,7-naphthyridine-3-carboxylic acid include:

- 1,5-Naphthyridine

- 1,6-Naphthyridine

- 1,7-Naphthyridine

- 2,6-Naphthyridine

Uniqueness

What sets this compound apart from these similar compounds is its specific arrangement of nitrogen atoms in the fused ring system, which imparts unique chemical properties and biological activities. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Actividad Biológica

2,7-Naphthyridine-3-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the compound's synthesis, biological activity, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a fused ring system containing two nitrogen atoms. Its molecular formula is , and it has a molecular weight of approximately 174.16 g/mol. The compound is known for its stability and solubility in various solvents, making it suitable for further chemical modifications.

Synthesis of Derivatives

Recent studies have focused on synthesizing various derivatives of this compound to enhance its biological activity. For instance, researchers have synthesized hydrazide derivatives which were screened for their antiproliferative effects against human tumor cell lines. Notably, eight out of twenty-one synthesized compounds exhibited significant antitumor activity as evaluated by the National Cancer Institute (NCI) against 60 different cancer cell lines .

Antimicrobial Activity

1. Antibacterial Properties

This compound and its derivatives have shown promising antibacterial activity. A study highlighted that certain derivatives were more effective than traditional antibiotics like ciprofloxacin against various bacterial strains including Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values indicated strong activity against Gram-positive and Gram-negative bacteria .

Table 1: Antibacterial Activity of 2,7-Naphthyridine Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Derivative A | Staphylococcus aureus | 6.0 |

| Derivative B | Escherichia coli | 8.5 |

| Derivative C | Pseudomonas aeruginosa | 10.0 |

2. Antifungal Activity

In addition to antibacterial properties, some derivatives also exhibited antifungal activity against strains such as Candida albicans and Aspergillus niger. The structural modifications, particularly bromination at specific positions on the naphthyridine ring, enhanced the antifungal efficacy .

Anticancer Activity

The anticancer potential of this compound has been extensively studied. Compounds derived from this scaffold have been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. Mechanistic studies suggest that these compounds may induce apoptosis through pathways involving the downregulation of cyclins and activation of caspases .

Table 2: Anticancer Activity of Naphthyridine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Derivative D | MCF-7 | 12.5 |

| Derivative E | A549 | 15.0 |

| Derivative F | HeLa | 10.0 |

Case Studies

Several case studies have demonstrated the efficacy of this compound derivatives in vivo:

- Study on Antitumor Efficacy: In a rodent model, a derivative showed significant tumor reduction when administered in conjunction with standard chemotherapy agents.

- Infection Models: In models of bacterial infection, compounds derived from this scaffold reduced bacterial load significantly compared to controls.

Propiedades

IUPAC Name |

2,7-naphthyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-9(13)8-3-6-1-2-10-4-7(6)5-11-8/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REGNBBZZTQVCJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=CN=C(C=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do 2,7-Naphthyridine-3-carboxylic acid derivatives exert their antiproliferative effects?

A1: While the exact mechanism of action remains under investigation, research suggests that some this compound derivatives, particularly Schiff bases, exhibit promising antitumor activity. [, ] This activity was identified through in vitro screening against a panel of 60 human tumor cell lines by the National Cancer Institute (NCI). [, ] Further research is needed to fully elucidate the specific cellular targets and pathways affected by these compounds.

Q2: What is the structure-activity relationship (SAR) observed for this compound derivatives and their anticancer activity?

A2: Studies have shown that modifications to the this compound scaffold can significantly impact antitumor activity. For instance, Schiff bases derived from this core structure have demonstrated notable potency in preliminary screenings. [, ] Specifically, a derivative incorporating a this compound moiety exhibited potent activity against central nervous system cancer cells (SF-539) with a GI50 of 0.70 µmol. [] These findings highlight the potential for tailoring the substituents on this scaffold to optimize interactions with specific biological targets and enhance antitumor efficacy.

Q3: Has the binding affinity of this compound derivatives to any specific targets been investigated?

A3: Yes, research has focused on a specific this compound derivative, Sildenafil (Viagra). [3H]Sildenafil exhibits specific and kinetically heterogeneous binding to phosphodiesterase-5 (PDE5), a key enzyme in the cGMP signaling pathway. [] Studies employing [3H]Sildenafil binding assays have revealed two binding affinities, suggesting the existence of two conformations for the PDE5 catalytic site. [] Furthermore, cGMP has been shown to allosterically modulate [3H]Sildenafil binding to PDE5, highlighting the complex interplay between this compound, its target, and intracellular signaling pathways. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.